![molecular formula C10H17ClN2O4S2 B2964808 3-{[3-(Dimethylamino)propyl]sulfamoyl}thiophene-2-carboxylic acid hydrochloride CAS No. 1333731-60-4](/img/structure/B2964808.png)

3-{[3-(Dimethylamino)propyl]sulfamoyl}thiophene-2-carboxylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

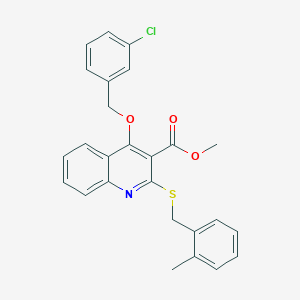

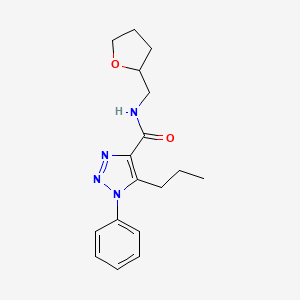

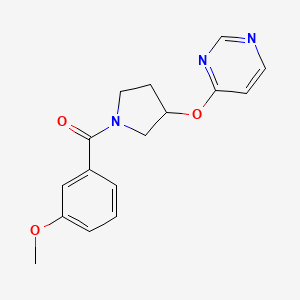

“3-{[3-(Dimethylamino)propyl]sulfamoyl}thiophene-2-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C10H17ClN2O4S2 and a molecular weight of 328.83 . It’s available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . It also contains a dimethylamino propyl group and a sulfamoyl group attached to the thiophene ring .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, thiophene derivatives are known to participate in a variety of chemical reactions. For example, they can undergo condensation reactions such as the Gewald reaction, which involves sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, are not specified in the available literature .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition and Industrial Applications

Sulfamic Acid as an Eco-Friendly Electrolyte : Sulfamic acid solutions, known for their use in removing scales and metal oxides from metal and ceramic surfaces, serve as less toxic and environmentally friendly alternatives to more volatile acids. Organic compounds based on corrosion inhibitors, often including sulfonamide structures, play a critical role in protecting metallic surfaces in these solutions, following adsorption mechanisms that prevent corrosive damage (Verma & Quraishi, 2022).

Environmental Persistence and Toxicology

Degradation of Chemical Warfare Agents : This review addresses the environmental fate, degradation processes, and ecotoxicity of chemical warfare agent degradation products, including those involving sulfonamides. The persistence of certain degradation products in the environment, and their potential toxicological impacts, highlights the importance of understanding the environmental behavior of complex organic compounds, including those with sulfonamide groups (Munro et al., 1999).

Pharmaceutical and Medicinal Chemistry

Sulfonamides in Drug Development : Sulfonamides have been extensively utilized in medicinal chemistry, offering a wide range of applications from antimicrobials and anticancer agents to anti-inflammatory and antihypertensive drugs. The synthesis and modification of thiophene derivatives, including those that might structurally resemble the compound , are crucial in the development of new pharmaceuticals. These compounds' applications in other fields, such as organic materials and agrochemicals, underline the versatility and importance of thiophene derivatives in scientific research (Xuan, 2020).

Environmental Chemistry and Toxicology

Fluorinated Compounds in the Environment : Studies on the occurrence, fate, and treatment of sulfamethoxazole and similar persistent organic pollutants in aquatic environments reveal the challenges associated with their environmental persistence and the development of effective removal techniques. These insights can be indirectly relevant to understanding how structurally related compounds might behave in environmental contexts (Prasannamedha & Kumar, 2020).

Safety And Hazards

Zukünftige Richtungen

The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, given the biological activity of thiophene derivatives , it may be of interest to explore the potential biological applications of this compound.

Eigenschaften

IUPAC Name |

3-[3-(dimethylamino)propylsulfamoyl]thiophene-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4S2.ClH/c1-12(2)6-3-5-11-18(15,16)8-4-7-17-9(8)10(13)14;/h4,7,11H,3,5-6H2,1-2H3,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAOOGOPKRJLEMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNS(=O)(=O)C1=C(SC=C1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[3-(Dimethylamino)propyl]sulfamoyl}thiophene-2-carboxylic acid hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-dimethylphenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2964725.png)

![3-(4-(methylthio)phenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one](/img/structure/B2964726.png)

![Methyl 5-{[(3-fluorophenyl)([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)amino]methyl}-2-furoate](/img/structure/B2964727.png)